4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with an iodine atom at the 6-position and an N-methyl aniline group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline typically involves the formation of the imidazo[1,2-a]pyridine core followed by iodination and subsequent functionalization with the N-methyl aniline group. One common approach is the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone, followed by iodination using iodine or an iodine-containing reagent .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors for the cyclization and iodination steps, as well as automated systems for the final functionalization step to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Substitution: The iodine atom at the 6-position can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the imidazo[1,2-a]pyridine core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity . The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with a bromine atom instead of iodine.
N-(Pyridin-2-yl)amides: These compounds share the pyridine core but differ in their functional groups.
6-Substituted Imidazo[1,2-a]pyridine Derivatives: These compounds have various substituents at the 6-position, affecting their chemical and biological properties.
Uniqueness
4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new chemical entities with specific desired properties .
Properties
CAS No. |
683768-16-3 |
---|---|
Molecular Formula |
C14H12IN3 |
Molecular Weight |
349.17 g/mol |
IUPAC Name |
4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline |
InChI |
InChI=1S/C14H12IN3/c1-16-12-5-2-10(3-6-12)13-9-18-8-11(15)4-7-14(18)17-13/h2-9,16H,1H3 |
InChI Key |
CDORLHFBTIAZBZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.